molecular formula C7H10FNS B1472393 2-Fluoro-2-(thiophen-2-yl)propan-1-amine CAS No. 1557658-06-6

2-Fluoro-2-(thiophen-2-yl)propan-1-amine

Cat. No. B1472393
CAS RN: 1557658-06-6
M. Wt: 159.23 g/mol
InChI Key: XWYQQVOUMZYLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-(thiophen-2-yl)propan-1-amine, also known as FTPA, is an organic compound belonging to the family of thiophenes. It is an aromatic compound that is widely used in the synthesis of various pharmaceuticals and organic compounds. FTPA has a variety of uses in the scientific and medical fields due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(thiophen-2-yl)propan-1-amine is not well understood. However, it is believed that this compound acts as an electron-withdrawing group in the reaction of aromatic compounds, which increases the reactivity of the aromatic compound. It is also believed to be involved in the formation of new bond structures and the rearrangement of existing bond structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds, such as fatty acids. It has also been shown to have some effects on the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

2-Fluoro-2-(thiophen-2-yl)propan-1-amine has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to handle, and has a low toxicity profile. It is also relatively stable and has a wide range of applications. However, this compound has several limitations for use in laboratory experiments. It is not soluble in water, and it is not very reactive in the absence of a catalyst.

Future Directions

There are several potential future directions for 2-Fluoro-2-(thiophen-2-yl)propan-1-amine research. One potential direction is to further explore the biochemical and physiological effects of this compound. Another potential direction is to develop new methods for the synthesis of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in the medical and scientific fields. Finally, further research could be conducted to explore the potential uses of this compound in industrial settings.

Scientific Research Applications

2-Fluoro-2-(thiophen-2-yl)propan-1-amine has a wide range of applications in the scientific and medical fields. It can be used as a reagent in the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory agents. It can also be used to prepare organic compounds, such as dyes, pigments, and polymers. This compound has also been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-(thiophen-2-yl)propan-1-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial effects . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene-based compounds have been reported to affect voltage-gated sodium channels, which play a critical role in cellular signaling and electrical activity . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by binding to DNA or interacting with transcriptional machinery, resulting in changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in cell signaling pathways or gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular toxicity or disruption of normal cellular processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. For example, thiophene derivatives are known to undergo metabolic transformations, such as oxidation or reduction, which can influence their biological activity . These metabolic pathways may also affect the compound’s stability and duration of action within the body.

properties

IUPAC Name

2-fluoro-2-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNS/c1-7(8,5-9)6-3-2-4-10-6/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYQQVOUMZYLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CS1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(thiophen-2-yl)propan-1-amine
Reactant of Route 2
2-Fluoro-2-(thiophen-2-yl)propan-1-amine
Reactant of Route 3
2-Fluoro-2-(thiophen-2-yl)propan-1-amine
Reactant of Route 4
2-Fluoro-2-(thiophen-2-yl)propan-1-amine
Reactant of Route 5
2-Fluoro-2-(thiophen-2-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
2-Fluoro-2-(thiophen-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.